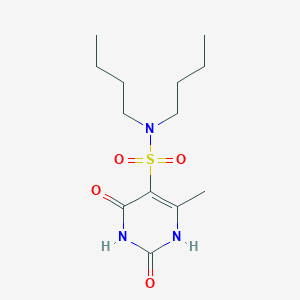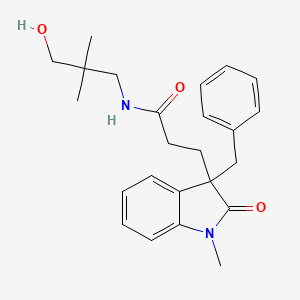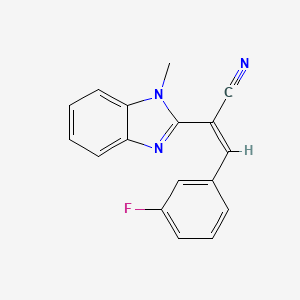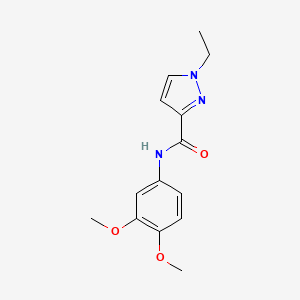
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in cytokine signaling pathways.
作用機序
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide acts as a JAK inhibitor, which means that it blocks the activity of the JAK family of enzymes. These enzymes are involved in cytokine signaling pathways, which are important for the regulation of immune system function. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and immune system activation in animal models of autoimmune diseases. In clinical studies, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it is a specific inhibitor of the JAK family of enzymes, which means that it has a targeted effect on cytokine signaling pathways. This specificity can be useful in studying the role of JAK enzymes in various diseases. However, one limitation of this compound is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research could focus on the development of more specific JAK inhibitors that have fewer off-target effects. Another area of research could focus on the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research could explore the potential use of this compound in other diseases, such as cancer and infectious diseases.
合成法
The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 4-pyridinemethanol to form the intermediate compound, 4-methylbenzenesulfonate-4-pyridinemethanol. This intermediate is then reacted with 2-chloroethanol and sodium hydride to form the ethoxyethyl derivative. The final step involves the reaction of the ethoxyethyl derivative with 5-chloro-2-aminobenzenesulfonamide to form this compound.
科学的研究の応用
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has been shown to inhibit the JAK family of enzymes, which are involved in cytokine signaling pathways. By inhibiting these enzymes, this compound can reduce inflammation and immune system activation, which are key features of many autoimmune diseases.
特性
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-4-6-17-7-5-12/h4-9,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQCIGKHZKINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)
![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)



![N-[2-(aminocarbonyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5410926.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)
![2-methoxy-N-methyl-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5410951.png)
![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-4-methoxybenzamide](/img/structure/B5410954.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5410962.png)